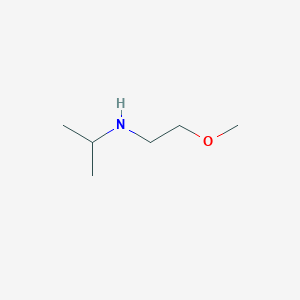

N-(2-Methoxyethyl)isopropylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2)7-4-5-8-3/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCVTLHNNUEZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338869 | |

| Record name | N-(2-Methoxyethyl)isopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104678-18-4 | |

| Record name | N-(2-Methoxyethyl)isopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Methoxyethyl)isopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2-Methoxyethyl)isopropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

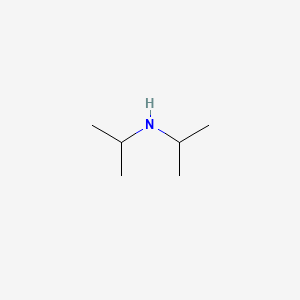

N-(2-Methoxyethyl)isopropylamine, a secondary amine of significant interest in synthetic chemistry, presents a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization, offering valuable insights for its application in research and development, particularly in the pharmaceutical and agrochemical sectors. The dual-character of this molecule, imparted by the bulky isopropyl group and the polar, flexible 2-methoxyethyl chain, makes it a versatile building block for the synthesis of complex molecular architectures with tailored physicochemical properties.[1]

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and process development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅NO | [2][3] |

| Molecular Weight | 117.19 g/mol | [2][3] |

| CAS Number | 104678-18-4 | [3] |

| IUPAC Name | N-(2-methoxyethyl)propan-2-amine | [3] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 125 °C | [2] |

| Density | 0.82 g/cm³ | [2] |

| Refractive Index | 1.4060-1.4100 | [2] |

| Flash Point | 40 °C | [2] |

| Vapor Pressure | 14.1 mmHg at 25°C | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established methods for amine formation. The most common approaches involve the nucleophilic substitution reaction between isopropylamine and a 2-methoxyethyl halide or the reductive amination of methoxyacetaldehyde with isopropylamine.

Reductive Amination of Methoxyacetaldehyde with Isopropylamine

Reductive amination is a highly efficient and widely used method for the synthesis of secondary amines.[4] This approach involves the reaction of an aldehyde or ketone with a primary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding secondary amine. For the synthesis of this compound, methoxyacetaldehyde is reacted with isopropylamine, followed by reduction with a suitable reducing agent such as sodium borohydride or sodium cyanoborohydride.[1]

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of methoxyacetaldehyde (1.0 equivalent) in an appropriate solvent such as methanol or ethanol, add isopropylamine (1.0-1.2 equivalents). The reaction mixture is stirred at room temperature to facilitate the formation of the iminium ion intermediate.

-

Reduction: The reaction mixture is then cooled in an ice bath, and a solution of sodium borohydride (1.0-1.5 equivalents) in the same solvent is added portion-wise, maintaining the temperature below 20°C.

-

Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS). The reaction is then quenched by the addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The isopropyl group will exhibit a doublet for the six methyl protons and a septet for the methine proton. The methoxyethyl group will show a singlet for the methoxy protons and two triplets for the methylene protons. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The chemical shifts will be influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.[5] The two methyl carbons of the isopropyl group will be equivalent, and the methine carbon will appear further downfield. The carbons of the methoxyethyl group will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is valuable for identifying the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹.[6]

-

C-H stretch: Strong absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the alkyl groups.[6]

-

C-O stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ characteristic of the ether linkage.

-

C-N stretch: A medium absorption band in the region of 1020-1250 cm⁻¹ for the aliphatic amine.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 117. The fragmentation pattern of aliphatic amines is typically dominated by α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[7] For this compound, this would lead to the formation of characteristic fragment ions.

Chemical Reactivity and Applications

The reactivity of this compound is primarily governed by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties to the molecule.

Nucleophilicity and Basicity

As a secondary amine, this compound is a moderately strong base and a good nucleophile. Its basicity is expected to be similar to that of other simple dialkylamines. For comparison, the pKa of the conjugate acid of isopropylamine is 10.63.[8] This nucleophilicity allows it to readily react with a variety of electrophiles.

Key Reactions and Synthetic Utility

-

N-Alkylation and N-Acylation: The nitrogen atom can be further alkylated with alkyl halides or acylated with acid chlorides or anhydrides to form tertiary amines and amides, respectively. These reactions are fundamental in building more complex molecular structures.[9]

-

Reaction with Carbonyl Compounds: It can react with aldehydes and ketones to form enamines or undergo reductive amination to yield tertiary amines.

-

Applications in Pharmaceutical Synthesis: this compound is a key intermediate in the synthesis of the well-known beta-blocker, metoprolol.[1] The isopropylamino and methoxyethyl moieties are crucial components of the final drug structure, influencing its pharmacological activity and pharmacokinetic properties.

-

Applications in Agrochemicals: This amine also serves as an intermediate in the synthesis of various agrochemical products, where its incorporation can enhance the efficacy of the final active ingredients.[2][10]

Safety and Handling

This compound is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[3] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile secondary amine with a unique structural combination that makes it a key building block in organic synthesis. Its well-defined chemical and physical properties, coupled with its predictable reactivity, allow for its effective application in the development of pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is crucial for researchers and scientists to fully leverage its synthetic potential.

References

-

Cas 104678-18-4, this compound | lookchem. (n.d.). Retrieved January 8, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 8, 2026, from [Link]

-

This compound | C6H15NO | CID 551575 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K | Request PDF. (2025, August 9). Retrieved January 8, 2026, from [Link]

-

Isopropylamine - Quimidroga. (n.d.). Retrieved January 8, 2026, from [Link]

-

nuclear magnetic resonance - spectroscopy. (2023, May 13). Retrieved January 8, 2026, from [Link]

-

This compound | CAS#:104678-18-4 | Chemsrc. (2025, August 21). Retrieved January 8, 2026, from [Link]

-

Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. (n.d.). Retrieved January 8, 2026, from [Link]

-

Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe - The Royal Society of Chemistry. (n.d.). Retrieved January 8, 2026, from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved January 8, 2026, from [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES - DTIC. (n.d.). Retrieved January 8, 2026, from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 8, 2026, from [Link]

-

Isopropylamine - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. (n.d.). Retrieved January 8, 2026, from [Link]

-

mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 8, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 8, 2026, from [Link]

-

Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons - Taylor & Francis eBooks. (n.d.). Retrieved January 8, 2026, from [Link]

-

Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 8, 2026, from [Link]

- CN102070461A - Synthesis method of N-methyl isopropylamine - Google Patents. (n.d.).

- CN106866424A - The batch (-type) preparation method of N methyl isopropylamines - Google Patents. (n.d.).

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. (2019, April 1). Retrieved January 8, 2026, from [Link]

-

REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC - PubMed Central. (n.d.). Retrieved January 8, 2026, from [Link]

-

Comparison of the Reactivity of Trapping Reagents toward Electrophiles: Cysteine Derivatives Can Be Bifunctional Trapping Reagents - PubMed. (2015, August 17). Retrieved January 8, 2026, from [Link]

-

infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C6H15NO | CID 551575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.uoi.gr [chem.uoi.gr]

- 6. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Isopropylamine - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Isopropylamine - Quimidroga [quimidroga.com]

Introduction: A Molecule of Duality and Versatility

An In-Depth Technical Guide to N-(2-Methoxyethyl)isopropylamine (CAS 104678-18-4): Synthesis, Characterization, and Applications

This compound (CAS 104678-18-4) is a secondary amine that has emerged as a significant and versatile building block in modern organic synthesis. Its importance stems not from a single, direct application, but from its utility as a precursor and intermediate in the construction of more complex molecules across diverse industries.[1][2] The compound is a colorless, ammonia-like liquid whose molecular architecture is key to its functionality.[1][3]

The structure features a central nitrogen atom bonded to both a bulky, lipophilic isopropyl group and a flexible, polar 2-methoxyethyl chain.[2] This duality is the cornerstone of its utility; the isopropyl group provides steric influence, while the methoxyethyl moiety can modulate properties like solubility and introduce potential hydrogen bonding sites.[2] This unique combination makes it a valuable intermediate for developing new chemical entities with tailored properties in fields such as medicinal chemistry, agrochemistry, and materials science.[1][2] The strategic inclusion of these two functional groups is exemplified in the structure of the well-known beta-blocker, metoprolol, underscoring the therapeutic relevance of this molecular scaffold.[2]

This guide provides a comprehensive technical overview of this compound, designed for researchers and development scientists. We will delve into its synthesis, analytical validation, key applications, and safe handling protocols, offering field-proven insights into its practical use.

| Property | Value | Reference(s) |

| CAS Number | 104678-18-4 | [1][3][4] |

| Molecular Formula | C₆H₁₅NO | [1][4][5] |

| Molecular Weight | 117.19 g/mol | [1][2][4] |

| IUPAC Name | N-(2-methoxyethyl)propan-2-amine | [4] |

| Appearance | Colorless to almost colorless clear liquid | [3][5][6] |

| Boiling Point | 122-125 °C | [1][3][7] |

| Density | ~0.82 g/cm³ | [3][5][7] |

| Flash Point | 40 °C | [1][7] |

| Refractive Index | 1.4060 - 1.4100 | [1][3][5] |

Part 1: Synthesis—The Reductive Amination Pathway

The synthesis of secondary amines like this compound requires careful control to prevent over-alkylation, a common issue with methods like direct alkylation of a primary amine with an alkyl halide.[2][8] The superior and more controlled industrial method is reductive amination . This process involves the reaction of a primary amine with a ketone or aldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[8][9] This approach offers high selectivity and yield.

For this compound, the logical precursors are isopropylamine and 2-methoxyacetaldehyde.[7] The reaction proceeds by forming the N-isopropyl-2-methoxyethanimine, which is then immediately reduced.

Caption: Reductive Amination Workflow for Synthesis.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a laboratory-scale synthesis. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they are mild enough not to reduce the starting aldehyde but are effective at reducing the formed imine.[8]

Materials:

-

Isopropylamine (CAS 75-31-0)[10]

-

2-Methoxyacetaldehyde (CAS 10312-83-1)[7]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, nitrogen inlet.

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add isopropylamine (1.0 eq) and anhydrous DCM (100 mL). Cool the solution to 0 °C in an ice bath.

-

Aldehyde Addition: Slowly add 2-methoxyacetaldehyde (1.0 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. Stir for an additional hour at this temperature to facilitate imine formation.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

-

Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

-

Washing & Drying: Wash the combined organic phase sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the resulting oil by fractional distillation under atmospheric pressure, collecting the fraction boiling at 122-125 °C.

Causality: The use of anhydrous solvent is crucial to favor imine formation, as the reaction is a condensation that produces water.[11] The stoichiometry is controlled to minimize side reactions, and the slow addition of the aldehyde at low temperature manages the exothermic nature of the initial condensation.

Part 2: Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic methods provides a complete profile of the compound.[2]

Caption: Analytical Workflow for Quality Control.

Expected Analytical Data

The following data are characteristic of this compound and serve as a benchmark for quality control.

| Technique | Expected Result / Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to isopropyl CH and CH₃ groups, methoxy CH₃ group, and two methylene (-CH₂-) groups. Connectivity confirmed by splitting patterns. | [2][12] |

| ¹³C NMR | Distinct signals for all 6 carbon atoms in their unique chemical environments. | [2][13] |

| IR Spectroscopy | Characteristic absorptions for N-H stretching (secondary amine), C-H stretching (alkane), and C-O-C stretching (ether). | [2][4] |

| Mass Spec. (GC-MS) | Molecular ion (M+) peak at m/z = 117. Characteristic fragmentation pattern. | [4] |

| GC Purity | A single major peak indicating >98.0% purity. | [5][6] |

Self-Validation: The convergence of data from these orthogonal techniques provides a high degree of confidence in the final product's identity and quality. For instance, the molecular weight confirmed by MS must match the structure elucidated by NMR, which in turn must contain the functional groups identified by IR.[14] Any significant deviation warrants further investigation into potential impurities or structural isomers.

Part 3: Applications and Mechanistic Insight

The utility of this compound is directly linked to its hybrid structure, making it a valuable synthon in several key areas.

Caption: Relationship between Structure and Applications.

-

Pharmaceutical Intermediate: The methoxyethyl group is a well-known tool in medicinal chemistry for modulating a molecule's physicochemical properties to improve its pharmacokinetic profile (e.g., solubility, membrane permeability).[2] The nucleophilic secondary amine allows for the easy incorporation of the N-(2-methoxyethyl)isopropyl moiety onto larger molecular scaffolds during drug discovery and development.[2]

-

Agrochemical Synthesis: In the agrochemical industry, it serves as an intermediate for creating new pesticides and herbicides.[1] The amine handle is a convenient point for chemical elaboration to build the final active ingredient.

-

Industrial Applications: In non-pharmaceutical roles, its properties are leveraged more directly.

Part 4: Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. It is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[4][6]

| GHS Pictograms | Hazard Class & Statement |

| 🔥, corrosive | Flammable Liquid (Category 3): H226 - Flammable liquid and vapor.[4] |

| 🔥, corrosive | Skin Corrosion (Category 1B): H314 - Causes severe skin burns and eye damage.[4] |

| 🔥, corrosive | Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[4] |

Handling and Storage Protocol:

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical equipment.[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a flame-retardant lab coat.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6][15] Keep in a locked area.[6] It should be stored under an inert atmosphere as it may be air-sensitive.[5][15]

-

Spills: Absorb spills with an inert, non-combustible material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a quintessential example of a molecular building block whose value is defined by its structural versatility. Its unique combination of lipophilic and polar characteristics, centered around a reactive amine, provides chemists with a powerful tool for synthesis. A thorough understanding of its primary synthesis via reductive amination, coupled with a robust analytical framework for quality control, is crucial for its effective use. For researchers in drug discovery, agrochemicals, and industrial chemistry, this compound offers a reliable and adaptable intermediate for the creation of novel and functional molecules. Adherence to stringent safety protocols is mandatory to ensure its responsible and effective application in the laboratory and beyond.

References

-

This compound | lookchem. LookChem. Available at: [Link]

-

This compound | C6H15NO | CID 551575. PubChem, National Institutes of Health. Available at: [Link]

-

This compound | CAS#:104678-18-4. Chemsrc. Available at: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Isopropylamine. Wikipedia. Available at: [Link]

-

Hg/Al Reductive Amination w/Ammonia - Not Viable? Sciencemadness Discussion Board. Available at: [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University Course Material. Available at: [Link]

-

N-Isopropylethylenediamine | C5H14N2 | CID 88098. PubChem, National Institutes of Health. Available at: [Link]

-

¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). ResearchGate. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 104678-18-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C6H15NO | CID 551575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labproinc.com [labproinc.com]

- 6. This compound | 104678-18-4 | TCI AMERICA [tcichemicals.com]

- 7. This compound | CAS#:104678-18-4 | Chemsrc [chemsrc.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Isopropylamine - Wikipedia [en.wikipedia.org]

- 11. Sciencemadness Discussion Board - Hg/Al Reductive Amination w/Ammonia - Not Viable? - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

- 13. N-Isopropylethylenediamine | C5H14N2 | CID 88098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. lehigh.edu [lehigh.edu]

- 15. 104678-18-4|this compound|BLD Pharm [bldpharm.com]

N-(2-methoxyethyl)propan-2-amine synthesis routes

An In-Depth Technical Guide to the Synthesis of N-(2-methoxyethyl)propan-2-amine

Introduction

N-(2-methoxyethyl)propan-2-amine is a secondary amine featuring both an isopropyl group and a 2-methoxyethyl substituent. This structure imparts a unique combination of steric hindrance and potential for hydrogen bonding, making it a valuable building block and intermediate in various chemical syntheses. Its applications can span from being a key component in the development of novel pharmaceutical agents to its use as a ligand or specialty solvent in organic and organometallic chemistry.

This guide provides a comprehensive overview of the principal synthetic routes to N-(2-methoxyethyl)propan-2-amine. We will delve into the mechanistic underpinnings of each pathway, offer detailed experimental protocols, and present a comparative analysis to assist researchers in selecting the optimal method for their specific application, considering factors such as yield, scalability, and process safety.

Primary Synthetic Strategies

The synthesis of N-(2-methoxyethyl)propan-2-amine is most effectively approached via two core chemical transformations: Reductive Amination and Direct N-Alkylation . Each method offers distinct advantages and presents unique challenges, which we will explore in detail.

Route 1: Reductive Amination of 2-Methoxyacetaldehyde with Isopropylamine

Reductive amination is arguably the most efficient and selective method for preparing this target molecule. This "one-pot" process involves the initial formation of an imine intermediate from the condensation of isopropylamine and 2-methoxyacetaldehyde, which is then reduced in situ to the desired secondary amine. This pathway elegantly avoids the common issue of over-alkylation seen in other methods.[1][2]

Mechanistic Rationale

The reaction proceeds in two distinct stages:

-

Imine Formation: Isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxyacetaldehyde. This is followed by dehydration to form an N-isopropyl-2-methoxyethan-1-imine intermediate. The removal of water, often facilitated by a drying agent or azeotropic distillation, can drive the equilibrium toward the imine.

-

Reduction: A reducing agent, chosen for its selectivity, reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the final product.

The choice of reducing agent is critical. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are capable of reducing the protonated imine (iminium ion) much faster than the starting aldehyde.[1][3] This selectivity prevents the wasteful reduction of the aldehyde to 2-methoxyethanol. Catalytic hydrogenation (H₂/Pd/C) is another powerful alternative, particularly for large-scale synthesis, as it is highly atom-economical.[2][4]

Caption: Workflow for the synthesis of N-(2-methoxyethyl)propan-2-amine via reductive amination.

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-methoxyacetaldehyde (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: Add isopropylamine (1.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the imine/iminium ion.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the mixture. The reaction is mildly exothermic; maintain the temperature below 30°C using a water bath if necessary.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure N-(2-methoxyethyl)propan-2-amine.

Route 2: Direct N-Alkylation of Isopropylamine

Direct N-alkylation is a classical approach for forming C-N bonds.[5] In this case, it involves the reaction of isopropylamine with an electrophilic 2-methoxyethyl source, typically 2-bromoethyl methyl ether or 2-chloroethyl methyl ether, via a bimolecular nucleophilic substitution (Sₙ2) reaction.[6]

Mechanistic Rationale and Causality

The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking the carbon atom bearing the halide leaving group. A base is typically required to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.

A significant challenge with this method is over-alkylation .[7] The product, N-(2-methoxyethyl)propan-2-amine, is itself a secondary amine and can compete with the starting isopropylamine to react with the alkyl halide, leading to the formation of the tertiary amine, bis(2-methoxyethyl)isopropylamine, as an undesired byproduct. To mitigate this, a large excess of isopropylamine (typically 3-10 equivalents) is used to statistically favor the mono-alkylation reaction.

Caption: The N-alkylation route, highlighting the desired product and the potential for over-alkylation.

Experimental Protocol: Direct N-Alkylation

-

Setup: In a pressure vessel or a sealed tube, combine a large excess of isopropylamine (5.0 eq) with a solvent such as acetonitrile or ethanol.

-

Reagent Addition: Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Alkylation: Add 2-bromoethyl methyl ether (1.0 eq) dropwise to the stirred solution.

-

Reaction: Seal the vessel and heat the reaction mixture to 60-80°C for 16-48 hours. The elevated temperature is necessary to drive the Sₙ2 reaction to completion.

-

Monitoring: Monitor the consumption of the alkyl halide by GC-MS.

-

Workup: After cooling to room temperature, filter off the inorganic salts. Remove the excess isopropylamine and solvent by rotary evaporation.

-

Extraction: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

-

Purification: Dry the organic layer over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate. The resulting crude oil will likely contain a mixture of the desired secondary amine and the tertiary amine byproduct. Careful fractional distillation under vacuum is required to isolate the pure N-(2-methoxyethyl)propan-2-amine.

Comparative Analysis of Synthesis Routes

| Parameter | Reductive Amination | Direct N-Alkylation |

| Selectivity | High; minimal risk of over-alkylation.[1] | Moderate to Low; over-alkylation is a significant side reaction requiring mitigation.[7] |

| Yield | Generally high (70-95%). | Variable (40-70%), highly dependent on controlling side reactions. |

| Reagent Stoichiometry | Near-equimolar amounts of amine and aldehyde. | Requires a large excess of the starting amine. |

| Reaction Conditions | Mild (room temperature). | Requires elevated temperatures and sometimes pressure. |

| Atom Economy | Good, especially with catalytic hydrogenation. | Poor, due to the large excess of amine used. |

| Purification | Relatively straightforward; primary impurity is reduced aldehyde. | Challenging; requires separation of structurally similar primary, secondary, and tertiary amines. |

| Scalability | Excellent; well-suited for both lab and industrial scale. | More complex to scale due to the need for excess reagents and pressure equipment. |

Purification and Characterization

Purification: For both routes, the final purification step is critical. Fractional vacuum distillation is the most effective method for obtaining high-purity N-(2-methoxyethyl)propan-2-amine, as it efficiently separates the product from lower-boiling starting materials and higher-boiling byproducts. For analytical-scale work, preparative gas chromatography or column chromatography on silica gel (using a gradient of methanol in dichloromethane with a small percentage of triethylamine to prevent streaking) can be employed.

Characterization: The identity and purity of the synthesized N-(2-methoxyethyl)propan-2-amine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing characteristic signals for the isopropyl and methoxyethyl groups.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Shows a characteristic N-H stretch for the secondary amine.

Conclusion

For the synthesis of N-(2-methoxyethyl)propan-2-amine, reductive amination stands out as the superior methodology . Its high selectivity, operational simplicity, mild reaction conditions, and excellent scalability make it the preferred choice for researchers and drug development professionals. While direct N-alkylation is a fundamentally viable route, it is hampered by issues of selectivity and atom economy, making it a less efficient and more challenging alternative. The selection of the synthesis route should always be guided by the specific requirements of the project, including scale, purity needs, and available resources.

References

-

PubChem. N-(2-methoxyethoxy)-N-propan-2-ylpropan-2-amine. National Center for Biotechnology Information. [Link]

- Google Patents.

-

PubChem. N-(2-aminoethyl)-N-(2-methoxyethyl)propanamide. National Center for Biotechnology Information. [Link]

- Google Patents. US4024184A - Preparation of N-(2-alkoxyethyl)

- Google Patents.

-

Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

-

YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. (2020). [Link]

-

Chen, H., et al. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al₂O₃. Chemical Papers. [Link]

-

Master Organic Chemistry. Alkylation of Amines (Sucks!). (2017). [Link]

-

Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications. [Link]

-

PubChem. N-(2-methoxyethoxymethyl)propan-1-amine. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

-

CoLab. Hitchhiker's Guide to Reductive Amination. (2019). [Link]

-

ResearchGate. Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. [Link]

-

Pearson+. One synthetic method for producing N-methyl-1-phenylpropan-2-amine. [Link]

- Google Patents. US20150225340A1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan-2-yl)-6-methyl aniline.

-

MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). [Link]

-

Chemistry LibreTexts. 21.5: Synthesis of Amines by Alkylation. (2015). [Link]

-

PubChem. N-(2-Methoxybenzyl)propan-2-amine. National Center for Biotechnology Information. [Link]

-

Reddit. Help with reductive ammination. [Link]

-

ResearchGate. Recent Developments in the Direct Synthesis of Unprotected Primary Amines. [Link]

-

ResearchGate. Catalytic Amination for N-Alkyl Amine Synthesis. [Link]

- Google Patents.

-

Matrix Fine Chemicals. PROPAN-2-AMINE | CAS 75-31-0. [Link]

-

Organic Syntheses. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. [Link]

-

PubChem. (2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride. National Center for Biotechnology Information. [Link]

- Google Patents. EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Hitchhiker’s Guide to Reductive Amination | CoLab [colab.ws]

- 3. reddit.com [reddit.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Physical and chemical properties of N-(2-Methoxyethyl)isopropylamine

An In-Depth Technical Guide to the Physical and Chemical Properties of N-(2-Methoxyethyl)isopropylamine

Introduction

This compound, identified by its CAS number 104678-18-4, is a secondary amine that serves as a highly versatile intermediate in modern organic synthesis.[1] Its formal IUPAC name is N-(2-methoxyethyl)propan-2-amine.[1][2][3] This compound's utility stems from its unique bifunctional nature. The structure incorporates a bulky, lipophilic isopropyl group and a flexible, polar 2-methoxyethyl chain attached to a central nitrogen atom.[1] This duality allows for the modulation of steric hindrance, lipophilicity, and polarity in target molecules, making it a valuable building block for drug development professionals and research scientists.

The strategic combination of an isopropylamino group and a methoxyethyl moiety is notably present in the structure of the well-known beta-blocker, metoprolol, highlighting the pharmacological relevance of this scaffold.[1] As an intermediate, this compound finds applications in the synthesis of pharmaceuticals, agrochemicals, and personal care products, and it also functions as a corrosion inhibitor in metalworking fluids.[4] This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, and safe handling protocols from the perspective of a senior application scientist.

Part 1: Physicochemical Properties

The physical properties of a chemical compound are foundational to its application, dictating the conditions required for storage, handling, and reaction engineering. This compound is a colorless to almost colorless liquid at ambient temperature.[5][6] Its key physicochemical data are summarized in the table below. The boiling point indicates that standard distillation techniques are suitable for its purification, while its flash point necessitates careful handling away from ignition sources.

| Property | Value | Source(s) |

| IUPAC Name | N-(2-methoxyethyl)propan-2-amine | [1][2][3] |

| CAS Number | 104678-18-4 | [1][2][4][5][7] |

| Molecular Formula | C₆H₁₅NO | [1][2][4][5][7] |

| Molecular Weight | 117.19 g/mol | [1][2][4][5][7] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [5][6] |

| Boiling Point | 122.2 - 125 °C | [3][4][5][7] |

| Density | 0.818 - 0.82 g/cm³ | [4][5][6][7] |

| Flash Point | 40 °C | [4][7] |

| Refractive Index | 1.4060 - 1.4100 | [4][5] |

| Vapor Pressure | 14.1 mmHg at 25°C | [4] |

Part 2: Chemical Profile and Reactivity

Structural Analysis

The reactivity of this compound is a direct consequence of its molecular architecture. As a secondary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic.

Caption: Structure of this compound.

The key functional groups impart distinct characteristics:

-

Secondary Amine (-NH-) : The primary site for nucleophilic attack and protonation. It can engage in hydrogen bonding.

-

Isopropyl Group (-CH(CH₃)₂) : A bulky alkyl group that provides steric hindrance around the nitrogen. This can influence the regioselectivity of reactions and increases the molecule's lipophilicity.

-

Methoxyethyl Group (-CH₂CH₂OCH₃) : This chain introduces polarity and a potential coordination site via the ether oxygen. In medicinal chemistry, this moiety is often used to enhance solubility and membrane permeability.[1]

Reactivity and Synthetic Utility

The compound's nucleophilic nitrogen readily participates in reactions to form new carbon-nitrogen bonds, making it a cornerstone for building more complex molecular scaffolds.[1] Typical reactions include:

-

N-Alkylation and N-Arylation : Reaction with alkyl or aryl halides to form tertiary amines.

-

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination : Condensation with aldehydes or ketones to form an iminium ion, which is subsequently reduced to a tertiary amine.

The compound is noted to be air-sensitive, a common characteristic for amines which can slowly oxidize.[6] Therefore, for long-term storage and in reactions sensitive to oxidation, handling under an inert atmosphere (e.g., nitrogen or argon) is a critical, self-validating step to ensure reproducibility.

Part 3: Overview of Synthetic Methodologies

While detailed synthetic procedures are proprietary or vary by manufacturer, the preparation of this compound can be logically approached through established organic chemistry reactions. The two most probable industrial routes are nucleophilic substitution and reductive amination, chosen for their efficiency and the availability of starting materials.

Caption: Primary synthetic routes to this compound.

-

Nucleophilic Substitution : This classic approach involves the reaction of isopropylamine with a suitable 2-methoxyethyl halide (e.g., chloride or bromide).[1] Isopropylamine acts as the nucleophile. A base is typically required to neutralize the hydrogen halide byproduct. The primary challenge is controlling over-alkylation, though the steric bulk of the isopropyl group helps to mitigate the formation of quaternary ammonium salts.

-

Reductive Amination : This is often a cleaner and more efficient method. Isopropylamine is reacted with 2-methoxyacetaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to the target secondary amine.[1] Common reducing agents include hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Nickel) or hydride reagents like sodium cyanoborohydride.

Part 4: Analytical Characterization

To confirm the identity and purity of this compound, a combination of spectroscopic methods is employed. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating analytical system.

| Technique | Expected Observations |

| ¹H NMR | - A multiplet for the isopropyl CH proton. - A doublet for the two isopropyl CH₃ groups. - A singlet for the methoxy OCH₃ group. - Triplets for the two CH₂ groups of the ethyl chain. - A broad singlet for the N-H proton (exchangeable with D₂O). |

| ¹³C NMR | - Distinct signals for all 6 unique carbon atoms in the molecule. |

| IR Spectroscopy | - A moderate N-H stretching band (~3300-3500 cm⁻¹). - C-H stretching bands (~2850-3000 cm⁻¹). - A strong C-O stretching band for the ether linkage (~1100 cm⁻¹). |

| Mass Spectrometry | - A molecular ion (M⁺) peak corresponding to the molecular weight (117.19). - Characteristic fragmentation patterns, such as the loss of a methyl or isopropyl group. |

Public databases like PubChem provide access to reference spectra that can be used for comparison.[2]

Part 5: Safety and Handling

Scientific integrity demands rigorous safety protocols. This compound is a hazardous chemical that requires careful handling.

-

GHS Hazards : The compound is classified as a flammable liquid and vapor (H226) and causes severe skin burns and eye damage (H314).[2]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

-

Handling Precautions : Keep the compound away from heat, sparks, and open flames. Use explosion-proof electrical equipment. Grounding and bonding of containers are necessary to prevent static discharge. As it is air-sensitive, blanketing with an inert gas like nitrogen or argon for storage and transfer is recommended to maintain purity.[6]

-

First Aid : In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If swallowed, rinse the mouth and do not induce vomiting.

Part 6: Experimental Protocols

The following protocols are standard, verifiable methods for assessing the quality of this compound in a research setting.

Protocol 1: Purity Assessment by Gas Chromatography (GC)

Causality : Gas chromatography separates components of a mixture based on their boiling points and interactions with the stationary phase. For a pure compound, a single major peak is expected, providing a quantitative measure of purity.

Methodology :

-

Instrument Preparation : Equip a gas chromatograph with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm x 0.25 µm).

-

Sample Preparation : Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent like dichloromethane or methanol.

-

GC Conditions :

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp up to 200 °C at a rate of 10 °C/minute. Hold at 200 °C for 5 minutes.

-

-

Injection : Inject 1 µL of the prepared sample.

-

Analysis : Integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Workflow for Sample Quality Verification

The following workflow ensures that a sample of this compound meets the required standards for use in sensitive applications. This system is self-validating by cross-referencing physical properties with chromatographic purity.

Caption: Workflow for verifying the quality of an this compound sample.

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the interplay of its constituent functional groups. The combination of a sterically demanding isopropyl group and a polar methoxyethyl chain provides a powerful tool for chemists to fine-tune the properties of target molecules. A thorough understanding of its physical properties, chemical reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development, particularly within the pharmaceutical and agrochemical industries.

References

- Benchchem. This compound | 104678-18-4.

- LookChem. Cas 104678-18-4, this compound.

- Chemsrc. This compound | CAS#:104678-18-4.

- ChemicalBook. 104678-18-4(this compound) Product Description.

- TCI Chemicals. This compound | 104678-18-4.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 551575, this compound.

- Lab Pro Inc. This compound, 25ML - M097-25ML.

- Fisher Scientific. This compound 98.0+%, TCI America™.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H15NO | CID 551575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. lookchem.com [lookchem.com]

- 5. 104678-18-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. labproinc.com [labproinc.com]

- 7. This compound | CAS#:104678-18-4 | Chemsrc [chemsrc.com]

Whitepaper: A Multi-Technique Approach to the Structural Elucidation of N-(2-Methoxyethyl)isopropylamine

An in-depth technical guide by a Senior Application Scientist.

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides a comprehensive, field-proven framework for the unambiguous structural determination of N-(2-Methoxyethyl)isopropylamine. Moving beyond a simple recitation of data, we will explore the strategic rationale behind the selection of analytical techniques, the design of experiments, and the interpretation of complex datasets to build a self-validating case for the molecule's identity and purity.

Part 1: Foundational Strategy & Molecular Overview

The structural elucidation of a novel or uncharacterized molecule is a cornerstone of chemical research and development. It is not merely about collecting spectra; it is an exercise in logical deduction, where each piece of data corroborates or challenges a proposed hypothesis. Our target molecule, this compound, possesses several key structural features that will guide our analytical strategy: a secondary amine, an ether linkage, and aliphatic chains.

| Feature | Implication for Analysis |

| Secondary Amine (-NH-) | Expected N-H stretch in IR; provides a site for alpha-cleavage in Mass Spectrometry; proton is exchangeable in NMR. |

| Ether Linkage (-O-CH₂-) | Characteristic C-O stretch in IR; influences fragmentation in MS; creates unique chemical shifts in NMR. |

| Isopropyl Group (-CH(CH₃)₂) | Distinctive doublet and septet pattern in ¹H NMR; two equivalent methyl carbons in ¹³C NMR. |

| Ethyl Backbone (-CH₂-CH₂-) | Creates adjacent, coupled proton environments in ¹H NMR. |

Our strategy is therefore multi-pronged:

-

Establish Purity & Determine Molecular Mass: Gas Chromatography-Mass Spectrometry (GC-MS) will be our first step to assess sample purity and obtain an initial electron ionization (EI) mass spectrum. High-Resolution Mass Spectrometry (HRMS) will then provide an exact molecular formula.

-

Map the Carbon-Hydrogen Framework: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will be used to piece together the connectivity of the molecule, confirming the arrangement of the isopropyl and methoxyethyl groups around the nitrogen atom.

-

Confirm Functional Groups: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy will provide rapid confirmation of the key functional groups (N-H and C-O-C).

This integrated workflow ensures that the final structural assignment is supported by orthogonal data, providing the highest degree of confidence.

Part 2: Experimental Protocols & Data Interpretation

Purity and Molecular Formula Determination: GC-MS and HRMS

Expertise & Causality: We begin with Gas Chromatography-Mass Spectrometry (GC-MS) because it serves a dual purpose: it separates our compound from any volatile impurities, giving a clear indication of purity, and it provides the electron ionization (EI) mass spectrum. Volatile amines can be challenging for standard GC columns due to their basicity, which causes peak tailing on acidic sites within the column.[1] Therefore, a specialized column, such as an Rtx-Volatile Amine column, is the authoritative choice to ensure sharp, symmetrical peaks.[1]

Following GC-MS, High-Resolution Mass Spectrometry (HRMS) is non-negotiable for definitive structural elucidation. While nominal mass MS gives the integer mass (117 Da), HRMS measures the mass to several decimal places. Because the exact masses of isotopes are not integers (e.g., ¹H = 1.00783 Da, ¹²C = 12.00000 Da, ¹⁴N = 14.0031 Da, ¹⁶O = 15.9949 Da), a high-resolution measurement allows for the unambiguous determination of the molecular formula.[2][3]

-

Molecular Formula: C₆H₁₅NO[4]

-

Monoisotopic Mass: 117.1154 Da[4]

-

Nominal Mass: 117 Da

-

Nitrogen Rule: The odd nominal molecular mass (117) correctly indicates the presence of an odd number of nitrogen atoms (one).[5][6]

-

Key Predicted Fragments (EI):

-

m/z 102: Loss of a methyl radical (•CH₃) from the isopropyl group.

-

m/z 88: Loss of an ethyl radical via cleavage alpha to the nitrogen.

-

m/z 74: Cleavage of the C-C bond adjacent to the ether oxygen.

-

m/z 58 (Base Peak): Alpha-cleavage of the methoxyethyl group, resulting in the stable [CH(CH₃)₂=NH₂]⁺ iminium ion. This is a characteristic fragmentation for aliphatic amines.[7]

-

-

Sample Preparation: Prepare a 100 ppm solution of this compound in methanol.

-

Instrumentation: Agilent GC-MS system (or equivalent) equipped with an Rtx-Volatile Amine column (30 m x 0.25 mm ID, 0.5 µm film thickness).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Injection Volume: 1 µL, split ratio 20:1.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 35 to 200.

-

-

Data Analysis: Integrate the primary peak to assess purity. Analyze the corresponding mass spectrum, identifying the molecular ion peak (M⁺) at m/z 117 and comparing observed fragment ions to the predicted pattern.

-

Sample Preparation: Prepare a 1 ppm solution of the sample in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures protonation of the amine to form [M+H]⁺.

-

Instrumentation: Agilent 6545 Q-TOF LC/MS (or equivalent).

-

MS Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3500 V.

-

Fragmentor: 175 V.

-

Mass Range: Scan from m/z 50 to 300.

-

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to generate a molecular formula based on this mass, confirming C₆H₁₆NO⁺ (the protonated species).

Mapping the Framework: ¹H and ¹³C NMR Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule. We will acquire ¹H, ¹³C, and DEPT-135 spectra. The ¹H spectrum reveals proton environments and their neighbors, ¹³C shows the number of unique carbons, and DEPT-135 distinguishes between CH, CH₂, and CH₃ groups. Deuterated chloroform (CDCl₃) is an excellent solvent choice as it is aprotic and dissolves the amine well. Tetramethylsilane (TMS) is the universally accepted internal standard.[8]

| Assignment | Proton (¹H) Prediction | Carbon (¹³C) Prediction |

| (CH₃)₂CH- | ~1.1 ppm (doublet, 6H) | ~22 ppm (CH₃) |

| (CH₃)₂CH - | ~2.8 ppm (septet, 1H) | ~49 ppm (CH) |

| -NH- | ~1.5 ppm (broad singlet, 1H) | N/A |

| -NH-CH₂ - | ~2.7 ppm (triplet, 2H) | ~51 ppm (CH₂) |

| -CH₂-CH₂ -O- | ~3.5 ppm (triplet, 2H) | ~72 ppm (CH₂) |

| -O-CH₃ | ~3.3 ppm (singlet, 3H) | ~59 ppm (CH₃) |

-

Sample Preparation: Dissolve ~15 mg of the sample in ~0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.

-

Instrumentation: Bruker Avance III 500 MHz spectrometer (or equivalent).

-

Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a DEPT-135 spectrum.

-

-

Data Analysis:

-

¹H Spectrum: Correlate the integrals to the number of protons. Analyze the splitting patterns (n+1 rule) to confirm adjacencies (e.g., the CH septet coupled to the 6 methyl protons, the two coupled CH₂ triplets). The broad N-H signal should disappear upon D₂O exchange.[9]

-

¹³C & DEPT-135 Spectra: Confirm the presence of 5 unique carbon signals (the two isopropyl methyls are equivalent). Use the DEPT-135 spectrum to confirm the assignments: two positive CH₃ signals, one positive CH signal, and two negative CH₂ signals.

-

Functional Group Confirmation: Infrared Spectroscopy

Expertise & Causality: IR spectroscopy provides a rapid and definitive confirmation of key functional groups. For this compound, we are looking for two key absorptions: the N-H stretch of the secondary amine and the C-O-C stretch of the ether.[10]

| Bond | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3350 - 3310 | Weak-Medium, sharp |

| C-H | Stretch (sp³) | 3000 - 2850 | Strong |

| N-H | Bend | 1650 - 1580 | Medium |

| C-O-C | Stretch | 1150 - 1085 | Strong |

-

Sample Preparation: Place one drop of the neat liquid sample directly onto the crystal of an ATR accessory.

-

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a diamond ATR accessory.

-

Acquisition: Collect the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

-

Data Analysis: Correlate the observed absorption bands with the predicted values to confirm the presence of the secondary amine and ether functional groups.

Part 3: Data Synthesis & Visualization

Workflow Visualization

Caption: Integrated workflow for structural elucidation.

References

-

American Chemical Society. Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Available at: [Link]

-

Chemistry LibreTexts. 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Available at: [Link]

-

YouTube. Formula determination by high resolution mass spectrometry. Available at: [Link]

-

Chemistry LibreTexts. 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Available at: [Link]

-

ResearchGate. Determination of molecular formulas of natural organic matter molecules by (ultra-) high-resolution mass spectrometry Status and needs. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 551575, this compound. Available at: [Link]

-

National Institutes of Health. Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry. Available at: [Link]

-

Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. Available at: [Link]

-

Oregon State University. Spectroscopy of Amines. Available at: [Link]

-

University of Calgary. Spectroscopy Tutorial: Amines. Available at: [Link]

-

Royal Society of Chemistry. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Available at: [Link]

-

PubMed. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Available at: [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Restek. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Available at: [Link]

-

ResearchGate. SPME-GC method for the determination of volatile amines as indices of freshness in fish samples. Available at: [Link]

-

Virginia Tech. Analysis of Biogenic Amines by GC/FID and GC/MS. Available at: [Link]

-

Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. Available at: [Link]

-

PubChemLite. this compound (C6H15NO). Available at: [Link]

-

NIST. Isopropyl-(2-methoxy-ethyl)-propyl-amine. Available at: [Link]

-

The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Available at: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and... Available at: [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

-

YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of propan-2-amine... Available at: [Link]

-

Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine... Available at: [Link]

Sources

- 1. gcms.cz [gcms.cz]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C6H15NO | CID 551575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 7. youtube.com [youtube.com]

- 8. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Spectroscopic Characterization of N-(2-Methoxyethyl)isopropylamine

This guide provides a detailed analysis of the spectroscopic data for N-(2-Methoxyethyl)isopropylamine (CAS: 104678-18-4), a versatile secondary amine used in modern organic synthesis.[1] As a building block, its unique structure, combining a sterically influential isopropyl group with a polar, flexible 2-methoxyethyl chain, makes it a valuable intermediate for creating complex molecules with tailored physicochemical properties.[1] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification in research and development.

This document offers field-proven insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the title compound, grounded in authoritative spectroscopic principles.

Molecular Structure and Spectroscopic Overview

This compound possesses a simple yet informative structure with distinct proton and carbon environments, making it an excellent subject for spectroscopic analysis. Understanding the contribution of each moiety—the isopropyl group and the methoxyethyl chain—is key to interpreting its spectra.

To facilitate the discussion, the atoms are systematically labeled as shown below. This labeling will be used throughout the guide to correlate specific atoms with their spectral signals.

Caption: Labeled structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting).

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

The expected ¹H NMR spectrum of this compound will show five distinct signals, plus a broad signal for the N-H proton.

-

Expertise & Causality: The chemical shifts are governed by the electron-withdrawing effect of the adjacent nitrogen and oxygen atoms. Protons closer to these heteroatoms are more "deshielded" and appear at a higher chemical shift (further downfield). The splitting pattern is predicted by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.[2]

-

Isopropyl Moiety (C⁴, C⁵, C⁶):

-

-CH(CH₃)₂ (H⁴): This single proton is adjacent to two carbons (C¹) and six equivalent methyl protons (H⁵/H⁶). It will therefore appear as a septet . Being directly attached to the nitrogen, it is deshielded and expected around 2.8-3.0 ppm . In the simpler isopropylamine, this proton appears around 3.1 ppm.[3]

-

-CH(CH₃)₂ (H⁵, H⁶): These six protons are equivalent. They are adjacent to the single methine proton (H⁴), so they will appear as a doublet . They are further from the nitrogen and are expected around 1.0-1.1 ppm . This is consistent with the spectrum of isopropylamine, where the methyl protons resonate at ~1.07 ppm.[2][3]

-

-

Methoxyethyl Moiety (C¹, C², C³):

-

-OCH₃ (H³): These three protons are on a carbon adjacent to an oxygen atom. With no adjacent protons, this signal will be a sharp singlet . Due to the deshielding from oxygen, it is expected around 3.3-3.4 ppm .

-

-O-CH₂- (H²): These two protons are adjacent to the methoxy group's oxygen and the other methylene group (H¹). They will appear as a triplet . The oxygen's influence places this signal around 3.4-3.5 ppm .

-

-N-CH₂- (H¹): These two protons are adjacent to the nitrogen and the H² methylene group. They will also appear as a triplet , shifted downfield by the nitrogen to approximately 2.6-2.8 ppm .

-

-

Amine Proton (-NH-): The secondary amine proton typically appears as a broad singlet between 0.5-5.0 ppm.[4] Its chemical shift is highly variable and depends on concentration and solvent. A D₂O shake experiment can be used for confirmation; the N-H peak will disappear upon exchange with deuterium.[4]

| Labeled Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| H⁵, H⁶ | ~ 1.05 | Doublet (d) | 6H | Isopropyl methyls, split by H⁴ |

| H¹ | ~ 2.70 | Triplet (t) | 2H | Methylene adjacent to N, split by H² |

| H⁴ | ~ 2.90 | Septet (sept) | 1H | Isopropyl methine, split by H⁵/H⁶ |

| H³ | ~ 3.35 | Singlet (s) | 3H | Methoxy group, no coupling |

| H² | ~ 3.45 | Triplet (t) | 2H | Methylene adjacent to O, split by H¹ |

| N-H | 0.5 - 5.0 | Broad Singlet (br s) | 1H | Amine proton, variable & exchangeable |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment.

The protocol is analogous to ¹H NMR acquisition, but requires a different pulse program optimized for the ¹³C nucleus. Due to the low natural abundance of ¹³C (~1.1%), more scans are typically required to achieve a good signal-to-noise ratio.

The molecule has five distinct carbon environments, as C⁵ and C⁶ are chemically equivalent due to free rotation.

-

Expertise & Causality: As with ¹H NMR, the chemical shifts of carbons are heavily influenced by the electronegativity of attached atoms. Carbons bonded to nitrogen or oxygen are deshielded and appear further downfield.[5] Aliphatic carbons are found in the upfield region of the spectrum.

-

Signal Assignment:

-

C⁵, C⁶ (Isopropyl -CH₃): These equivalent methyl carbons are the most shielded and will appear furthest upfield, typically around 22-24 ppm . In isopropylamine, these carbons appear at ~25.6 ppm.[6][7]

-

C⁴ (Isopropyl -CH): This methine carbon, directly attached to nitrogen, will be significantly deshielded compared to the methyls, appearing around 48-50 ppm . Isopropylamine's methine carbon is at ~44.5 ppm.[6][7]

-

C¹ (-N-CH₂-): This methylene carbon is also attached to nitrogen and is expected in a similar region, around 50-52 ppm .

-

C³ (-O-CH₃): The methoxy carbon is deshielded by the highly electronegative oxygen and will appear around 58-60 ppm .

-

C² (-O-CH₂-): This methylene carbon, also attached to oxygen, will be the most deshielded carbon in the aliphatic region, appearing around 72-74 ppm .

-

| Labeled Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |

| C⁵, C⁶ | ~ 23 | Isopropyl methyl carbons, most upfield. |

| C⁴ | ~ 49 | Isopropyl methine carbon, attached to N. |

| C¹ | ~ 51 | Methylene carbon, attached to N. |

| C³ | ~ 59 | Methoxy carbon, attached to O. |

| C² | ~ 73 | Methylene carbon, attached to O, most downfield. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing key information about the functional groups present.

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained.[8] Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: Place the salt plates in the spectrometer's sample holder.

-

Background Scan: Run a background scan of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

The IR spectrum will be dominated by absorptions from C-H, N-H, C-N, and C-O bonds.

-

N-H Stretch: As a secondary amine, a single, weak-to-moderate, and somewhat broad absorption is expected in the 3350-3310 cm⁻¹ region.[9] This distinguishes it from primary amines (two peaks) and tertiary amines (no peak in this region).[5]

-

C-H Stretch: Strong, sharp absorptions between 2850-3000 cm⁻¹ correspond to the stretching vibrations of the sp³ C-H bonds in the isopropyl and methoxyethyl groups.[10]

-

N-H Bend: A moderate absorption may be visible around 1650-1580 cm⁻¹ due to the N-H bending vibration.[9]

-

C-O Stretch: A strong, characteristic absorption for the ether linkage (C-O-C) will be present in the 1250-1050 cm⁻¹ region. This is often one of the most intense peaks in the fingerprint region.

-

C-N Stretch: Aliphatic amines show a C-N stretching absorption in the 1250-1020 cm⁻¹ range, which may overlap with the C-O stretch.[9]

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3350 - 3310 | Weak-Medium | N-H Stretch | Secondary Amine |

| 2975 - 2850 | Strong | C-H Stretch | Alkane (sp³) |

| 1470 - 1450 | Medium | C-H Bend | Alkane (sp³) |

| 1150 - 1085 | Strong | C-O Stretch | Ether |

| 1250 - 1020 | Medium | C-N Stretch | Aliphatic Amine |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet, where it is vaporized.

-

Separation: The sample travels through the GC column, separating it from any impurities.

-

Ionization: As the compound elutes from the GC, it enters the mass spectrometer's ion source (typically Electron Ionization, EI, at 70 eV).

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

-

Molecular Ion (M⁺): The molecular formula is C₆H₁₅NO, with a molecular weight of 117.19 g/mol .[11] According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[12] Therefore, we expect to see a molecular ion peak at m/z = 117 .

-

Fragmentation Pattern: Aliphatic amines are well-known to undergo a characteristic fragmentation pathway called alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). This cleavage is driven by the formation of a stable, resonance-stabilized iminium cation.[12][13]

For this compound, there are two possible alpha-cleavage pathways:

-

Loss of a methyl radical (•CH₃): Cleavage of the bond between the isopropyl methine carbon (C⁴) and a methyl carbon (C⁵ or C⁶) results in the loss of a methyl group (mass = 15). This is a highly favorable pathway for isopropylamines and often leads to the base peak.[14]

-

M⁺ (117) → [C₅H₁₂NO]⁺ + •CH₃

-

Resulting fragment: m/z = 102

-

-

Loss of a methoxyethyl radical (•CH₂OCH₃): Cleavage of the bond between the nitrogen and the ethyl chain (N-C¹) is less common but possible.

-

M⁺ (117) → [C₃H₈N]⁺ + •CH₂CH₂OCH₃

-

Resulting fragment: m/z = 58